molecular formula C16H7F3N2O7 B15038092 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one

Cat. No.: B15038092
M. Wt: 396.23 g/mol
InChI Key: JMWLSLDFDGBCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a synthetic specialty chemical designed for research and development applications. This compound features a coumarin core, a structural motif prevalent in many biologically active natural products and pharmaceuticals . The coumarin is functionalized with a 2,6-dinitro-4-(trifluoromethyl)phenoxy group at the 7-position, a substitution pattern similar to that found in certain pesticide metabolites, suggesting potential as a starting point for agrochemical research . The presence of both electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring makes this molecule a valuable intermediate in organic synthesis, particularly for constructing more complex heterocyclic systems or for use in the development of novel materials . Research on analogous coumarin derivatives has demonstrated significant promise in medicinal chemistry, with some compounds exhibiting potent in vitro and in vivo antileishmanial activity, highlighting the potential of this chemical class in the development of new therapeutic agents for neglected diseases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to leverage this compound as a key building block or probe molecule in their investigations.

Properties

Molecular Formula

C16H7F3N2O7

Molecular Weight

396.23 g/mol

IUPAC Name

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]chromen-2-one

InChI

InChI=1S/C16H7F3N2O7/c17-16(18,19)9-5-11(20(23)24)15(12(6-9)21(25)26)27-10-3-1-8-2-4-14(22)28-13(8)7-10/h1-7H

InChI Key

JMWLSLDFDGBCNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one typically involves the reaction of 2,6-dinitro-4-(trifluoromethyl)phenol with a suitable chromen-2-one derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Chemical Reactions Analysis

Oxidation Reactions

Nitro groups in the compound undergo oxidation to form nitroso derivatives. This reaction is typically facilitated by strong oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions. The electron-withdrawing nature of the trifluoromethyl group enhances the stability of oxidized intermediates.

Reduction Reactions

The nitro groups can be reduced to amines using catalysts like hydrogen gas (H₂) with palladium on carbon (Pd/C) or other heterogeneous catalysts. This transformation alters the electronic properties of the aromatic ring, potentially affecting biological activity .

Electrophilic Substitution

The electron-deficient aromatic rings (due to nitro groups) enable electrophilic substitution at positions meta to the nitro groups. Reagents such as chlorine (Cl₂) or bromine (Br₂) in the presence of Lewis acids (e.g., FeCl₃) can introduce additional substituents. The trifluoromethyl group further directs electrophiles to specific positions.

Nucleophilic Substitution

Phenoxy and trifluoromethyl groups participate in nucleophilic aromatic substitution. For example, hydroxide ions (OH⁻) or amines can displace the phenoxy group under basic conditions. This reactivity is influenced by the activating/deactivating effects of substituents on the aromatic ring.

Comparison of Key Reactions

Reaction Type Reagents Conditions Product
Oxidation KMnO₄, H⁺Acidic medium, refluxNitroso derivatives
Reduction H₂, Pd/CHigh pressure, elevated tempAmino-substituted derivatives
Electrophilic Substitution Cl₂, Br₂, FeCl₃Lewis acid catalyst, room tempHalogenated derivatives
Nucleophilic Substitution OH⁻, NH₃, NaOHBasic conditions, heatSubstituted phenoxy derivatives

Mechanistic Insights

  • Oxidation : The nitro groups (–NO₂) are converted to nitroso (–NO) via electron transfer, stabilized by the trifluoromethyl group’s electron-withdrawing effect.

  • Reduction : H₂ reduces –NO₂ to –NH₂, altering the compound’s physicochemical properties, such as solubility and reactivity .

  • Substitution : The trifluoromethyl group directs electrophiles to positions adjacent to the nitro groups, while the phenoxy group acts as a leaving group in nucleophilic attacks.

Biological and Structural Implications

The reduction of nitro groups to amines may enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by introducing hydrogen-bonding sites . Similarly, substitution reactions can modulate lipophilicity and electronic properties, influencing pharmacokinetic profiles.

Scientific Research Applications

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro groups and the trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues in Organic Solar Cells (OSCs)

DTBO (7-(Dibutylamino)-3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one)

  • Key Features: Trifluoromethyl group at the benzimidazole moiety enhances hydrogen bonding with non-fullerene acceptors (e.g., IEICO-4F) due to fluorine's electronegativity . Exhibits stronger hydrogen bonding (vs. parent Coumarin 7) confirmed via FT-IR and theoretical calculations, improving charge transfer and reducing π-π stacking distances in ternary OSCs .

Coumarin 7 (3-(1H-Benzo[d]imidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one)

  • Key Features: Lacks trifluoromethyl substitution, resulting in weaker hydrogen bonding and lower OSC performance . Demonstrates the critical role of trifluoromethyl in optimizing donor-acceptor interactions.
Comparison Table: Coumarin Derivatives in OSCs
Compound Substituents Key Interaction OSC Efficiency Improvement
DTBO Trifluoromethyl, dibutylamino Strong H-bonding with F ~15%
Coumarin 7 Diethylamino, benzimidazole Weak H-bonding Baseline (no improvement)
Target Compound Trifluoromethyl, dinitro Undocumented* Undocumented

*The nitro groups in the target compound may introduce steric hindrance or electron-withdrawing effects distinct from DTBO’s amino groups.

Antibacterial Coumarin Derivatives

(E)-7-((3,7-Dimethylocta-2,6-dien-1-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one (5c)

  • Key Features :
    • Trifluoromethyl at the 4-position of chromen-2-one.
    • Exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .

Pharmaceutical Derivatives with Trifluoromethyl Phenoxy Groups

Pemaglitazar ((2S)-4-[(2-Methylphenyl)sulfanyl]-2-[4-(trifluoromethyl)phenoxy]butanoic acid)

  • Key Features: Trifluoromethyl phenoxy group linked to a butanoic acid backbone. Functions as a peroxisome proliferator-activated receptor (PPAR) agonist for metabolic disorders .
  • Comparison :
    • The target compound’s coumarin core differs pharmacologically from pemaglitazar’s carboxylic acid structure, highlighting divergent applications despite shared trifluoromethyl motifs.

Biological Activity

7-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one, a compound with the CAS number 307549-37-7, is recognized for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a chromen-2-one core with various substituents that influence its biological activity. Key properties include:

PropertyValue
Molecular FormulaC19H13F3N2O7
Molecular Weight438.311 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point482.4 ± 45.0 °C
Flash Point245.5 ± 28.7 °C

The presence of the trifluoromethyl group is significant as it enhances metabolic stability and lipid solubility, which may improve membrane permeability and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases and lipoxygenases, which are critical in neurodegenerative diseases and inflammation pathways. The trifluoromethyl group enhances binding affinity due to increased electron-withdrawing effects, facilitating stronger enzyme interactions .
  • Antioxidant Activity : The compound exhibits free radical scavenging properties, which can mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases .

Anticancer Properties

Research indicates that derivatives of chromen-2-one compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values for MCF-7 breast cancer cells indicating moderate to strong cytotoxicity .

Case Study: Inhibition of Cholinesterases

A study evaluated the inhibitory effects of similar compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that the presence of halogen substituents significantly enhanced inhibitory activity:

CompoundAChE IC50 (μM)BChE IC50 (μM)
7-[trifluoromethyl] derivative10.47.7
Other derivativesVariesVaries

These findings suggest that structural modifications can lead to varying degrees of enzyme inhibition, which is critical for drug design targeting neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
7-(2-nitro-4-(trifluoromethyl)phenoxy)-4-phenyl-2H-chromen-2-oneModerate AChE inhibition
7-(2,4-dinitro-phenoxy)-2-methyl-3-phenoxy-chromen-4-oneLow antioxidant activity

This comparative analysis highlights the unique properties and potential applications of the target compound in medicinal chemistry .

Q & A

Q. What are the optimal synthetic routes for preparing 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one, and how can yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, FeCl3-catalyzed one-pot reactions between substituted phenols and activated esters (e.g., ethyl phenylpropiolate) in THF have been reported for analogous chromenones . Yield optimization requires adjusting stoichiometry, catalyst loading (e.g., 10–20 mol% FeCl3), and reaction time (typically 12–24 hrs). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products. Contamination by nitro-reduction byproducts should be monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound, and how can spectral data discrepancies be resolved?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254–340 nm) to assess purity (>95%) .
  • NMR : Assign signals using ¹H/¹³C NMR in deuterated DMSO or CDCl3. The trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹³C NMR, while nitro groups quench adjacent proton signals .
  • MS : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺). Discrepancies in fragmentation patterns may arise from residual solvents; ensure thorough drying under vacuum .
  • X-ray crystallography : Resolve structural ambiguities (e.g., regiochemistry) by growing single crystals via slow evaporation (methanol/chloroform) and analyzing with a Bruker D8 Venture diffractometer (MoKα radiation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with variations in the chromen-2-one core (e.g., 7-hydroxy vs. 7-alkoxy) or the dinitrotrifluoromethylphenoxy substituent. For example, replace the nitro groups with halogens to assess redox sensitivity .
  • Assay selection : Prioritize assays based on hypothesized targets (e.g., ROS generation in stem cells using fluorogenic probes like BPTFMC ).
  • Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity. For conflicting results (e.g., cytotoxicity vs. ROS modulation), validate via orthogonal assays (e.g., flow cytometry vs. fluorescent microscopy) .

Q. What mechanistic insights explain the reactivity of the dinitrotrifluoromethylphenoxy group under physiological conditions?

  • Methodological Answer :
  • Redox profiling : Use cyclic voltammetry (CH3CN, glassy carbon electrode) to measure reduction potentials. The nitro groups may undergo stepwise reduction to nitroso and hydroxylamine intermediates, influenced by the electron-withdrawing trifluoromethyl group .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density distributions and predict sites for nucleophilic attack. Compare with experimental kinetic data (e.g., pseudo-first-order rates in PBS buffer) .

Q. How can conflicting data on the compound’s stability in aqueous media be reconciled?

  • Methodological Answer :
  • Degradation studies : Incubate the compound in buffered solutions (pH 4–9) at 37°C. Monitor hydrolytic stability via HPLC-MS. The dinitro group may hydrolyze to nitroso derivatives under alkaline conditions (pH > 8), while the trifluoromethyl group enhances stability .
  • Light sensitivity : Conduct controlled photolysis experiments (UV-A light, 365 nm) to assess decomposition pathways. Use amber vials and antioxidants (e.g., BHT) to mitigate photooxidation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analog Preparation

ParameterOptimal RangeImpact on Yield/PurityReference
Catalyst (FeCl3)10–20 mol%Higher loading increases yield but complicates purification
SolventTHF or DMFPolar aprotic solvents enhance reactivity
Reaction Temperature80–100°CAvoid decomposition of nitro groups
Purification MethodColumn chromatographyRemoves unreacted phenol and byproducts

Q. Table 2. Analytical Signatures for Structural Confirmation

TechniqueKey Diagnostic FeatureReference
¹H NMR (DMSO-d6)Singlet for trifluoromethyl (~δ 3.3 ppm)
¹³C NMRCF3 carbon at δ 120–125 ppm (quartet, J = 280–300 Hz)
HRMS (ESI+)[M+H]⁺ m/z calculated for C16H8F3N2O7: 413.0332
XRDDihedral angle between chromenone and phenyl ring

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.